molecular formula C6H4N2S B13014299 (Z)-3-(Thiazol-4-yl)acrylonitrile

(Z)-3-(Thiazol-4-yl)acrylonitrile

Cat. No.: B13014299
M. Wt: 136.18 g/mol
InChI Key: AHNALCLAQXZQDB-UPHRSURJSA-N
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Description

(Z)-3-(Thiazol-4-yl)acrylonitrile is an organic compound characterized by the presence of a thiazole ring and an acrylonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Thiazol-4-yl)acrylonitrile typically involves the reaction of α-halo ketones with thiosemicarbazide in the presence of a base. This reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like poly(ethylene glycol) (PEG-400) to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Thiazol-4-yl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of (Z)-3-(Thiazol-4-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acrylonitrile group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

(Z)-3-(1,3-thiazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C6H4N2S/c7-3-1-2-6-4-9-5-8-6/h1-2,4-5H/b2-1-

InChI Key

AHNALCLAQXZQDB-UPHRSURJSA-N

Isomeric SMILES

C1=C(N=CS1)/C=C\C#N

Canonical SMILES

C1=C(N=CS1)C=CC#N

Origin of Product

United States

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